In Vitro Platelet Antiaggregant Potency: Morpholinomethylurea (MMU) vs. Its Acyl Prodrug Plafibride
In a direct head-to-head in vitro comparison, morpholinomethylurea (MMU) demonstrated superior platelet antiaggregant potency relative to its clinical acyl derivative, plafibride (ITA 104). The study by Bruseghini et al. explicitly states that plafibride 'appeared as an effective antiaggregant agent although less powerful than morpholinomethylurea, one of its presumed metabolites' [1]. The same study established a reference framework for comparative interpretation: in ADP-induced platelet aggregation in the rat, plafibride at double dose was as active as acetylsalicylic acid (ASA), dipyridamole was less active than plafibride, and clofibrate was 'practically inactive' [1]. This creates a potency hierarchy of MMU > plafibride ≈ ASA > dipyridamole >> clofibrate for in vitro platelet antiaggregant activity. The precise fold-difference between MMU and plafibride was not quantified with IC50 values in the available literature; however, the directional potency advantage of MMU is consistently reported across the 1981 Arzneimittelforschung series [1][2].
| Evidence Dimension | In vitro platelet antiaggregant potency (relative ranking) |
|---|---|
| Target Compound Data | MMU: more potent than plafibride in vitro (exact IC50 not publicly available); classified as the active metabolite responsible for antiaggregant activity |
| Comparator Or Baseline | Plafibride (ITA 104, CAS 63394-05-8): less powerful than MMU in vitro; comparable to ASA at double dose; clofibrate: practically inactive |
| Quantified Difference | Qualitative potency ranking: MMU > plafibride ≈ ASA > dipyridamole >> clofibrate. Plafibride inhibited platelet aggregation by 50% at 1200 mg/d p.o. in geriatric patients in a separate clinical study [2]. |
| Conditions | In vitro platelet aggregation assays (ADP-induced in rat; ADP-, collagen-, and adrenaline-induced in dog). Bruseghini et al., Arzneimittelforschung 1981. |
Why This Matters
For researchers investigating the structure-activity relationship (SAR) of antiplatelet urea derivatives, MMU represents the pharmacologically active core scaffold, making it the appropriate starting material for studying intrinsic antiaggregant mechanisms rather than the prodrug form.
- [1] Bruseghini L, et al. Platelet antiaggregant activity of plafibride ex vivo in rat, dog and rabbit. Arzneimittelforschung. 1981;31(10a):1790-5. PMID: 6797443. View Source
- [2] Ribalta JM, Artús JJ, Salvador L, Roma E, Vilageliu J, Freixes J, Bruseghini L. Synthesis and pharmacological evaluation of N'-morpholinomethylurea derivatives with platelet antiaggregant activity. Arzneimittelforschung. 1981;31(10a):1782-6. PMID: 6797442. View Source
